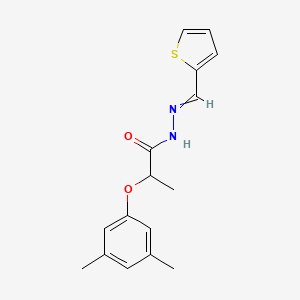
2-(3,5-dimethylphenoxy)-N'-(thiophen-2-ylmethylene)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethylphenoxy)-N’-(thiophen-2-ylmethylene)propanehydrazide is an organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N’-(thiophen-2-ylmethylene)propanehydrazide typically involves the condensation of 2-(3,5-dimethylphenoxy)propanehydrazide with thiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage between the hydrazide and the aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(3,5-dimethylphenoxy)-N’-(thiophen-2-ylmethylene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic and heterocyclic rings.
Reduction: The original hydrazide and aldehyde components.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(3,5-dimethylphenoxy)-N’-(thiophen-2-ylmethylene)propanehydrazide has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
作用机制
The mechanism of action of 2-(3,5-dimethylphenoxy)-N’-(thiophen-2-ylmethylene)propanehydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone linkage and aromatic rings can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
相似化合物的比较
Similar Compounds
2-(3,5-dimethylphenoxy)-N’-(furan-2-ylmethylene)propanehydrazide: Similar structure but with a furan ring instead of a thiophene ring.
2-(3,5-dimethylphenoxy)-N’-(pyridin-2-ylmethylene)propanehydrazide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-(3,5-dimethylphenoxy)-N’-(thiophen-2-ylmethylene)propanehydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specific applications.
属性
分子式 |
C16H18N2O2S |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
2-(3,5-dimethylphenoxy)-N-(thiophen-2-ylmethylideneamino)propanamide |
InChI |
InChI=1S/C16H18N2O2S/c1-11-7-12(2)9-14(8-11)20-13(3)16(19)18-17-10-15-5-4-6-21-15/h4-10,13H,1-3H3,(H,18,19) |
InChI 键 |
JUUCJQFTSNXGKF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NN=CC2=CC=CS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)
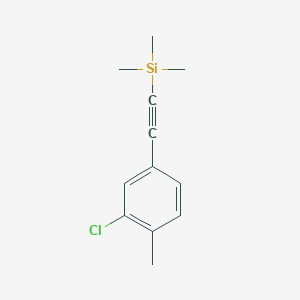

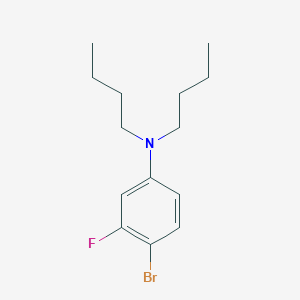
![potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871186.png)
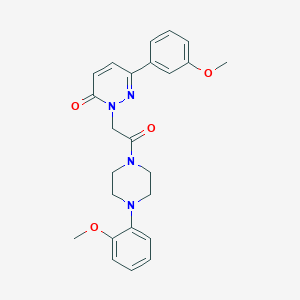
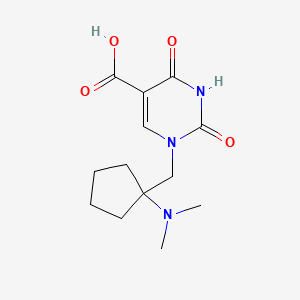

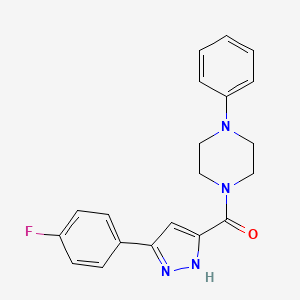
![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate](/img/structure/B14871222.png)
![3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B14871225.png)
![2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871232.png)
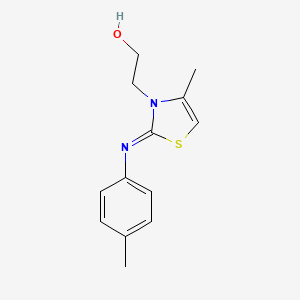
![2-Methyl-4-nitrobenzo[d]thiazole](/img/structure/B14871244.png)
